4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
Description
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Properties
CAS No. |
918107-65-0 |
|---|---|
Molecular Formula |
C14H9Cl2NOS |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-13(16)19-17(14(12)18)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
InChI Key |
JIUJFVNQYPUCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate thiazole precursors with naphthalen-2-ylmethyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Biological Activity
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring, which is crucial for its biological activity. The presence of chlorine atoms and the naphthalenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups like chlorine have shown enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one | Antibacterial | 3.91 | |
| Similar Thiazole Derivative | Antifungal | 4.01–4.23 |
Antifungal Activity
Thiazole derivatives are also recognized for their antifungal properties. The compound has been tested against various fungi, including Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence antifungal potency.
Anticancer Activity
Recent studies have reported promising anticancer activity for thiazole derivatives. For example, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds suggest potent activity at low concentrations.
The precise mechanism through which 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cellular processes or disrupt cellular membranes due to its lipophilic nature.
Case Studies
A notable case study involved synthesizing and evaluating a series of thiazole derivatives for their biological activities. The study found that compounds with a similar scaffold to 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exhibited varying degrees of antimicrobial and anticancer activities based on their substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
